molecular formula C23H25ClN2O4S B2890089 [6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone CAS No. 1251681-17-0

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone

Cat. No. B2890089
CAS RN: 1251681-17-0
M. Wt: 460.97
InChI Key: NFEROXJYKITQNP-UHFFFAOYSA-N
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Description

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25ClN2O4S and its molecular weight is 460.97. The purity is usually 95%.
BenchChem offers high-quality [6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure Analysis and Crystallography

The detailed structural analysis of chemical compounds related to "6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" has been a focus of research. For instance, the study of crystal structures and intermolecular interactions within such compounds reveals intricate details about their molecular configurations. This understanding aids in the exploration of their potential applications in various scientific fields, including material science and drug development (Revathi et al., 2015).

Synthesis and Reactivity

Research has delved into the synthesis and reactivity of related compounds, highlighting their potential for creating novel chemical entities. For example, studies have explored the formation and reactions of benzothiazine derivatives, offering insights into their chemical behavior under different conditions. These findings are crucial for developing new synthetic methodologies and understanding the fundamental aspects of chemical reactivity (Shindo et al., 1985).

Pharmacological Potential

The pharmacological exploration of compounds within this chemical class, including their selective antagonistic effects on specific receptors, is a significant area of research. Such studies provide a foundation for the potential therapeutic applications of these compounds, contributing to the development of novel drugs. The investigation into NR1/2B N-methyl-D-aspartate receptor antagonists is a notable example, illustrating the potential of these compounds in addressing neurological conditions (Borza et al., 2007).

Antimicrobial Activity

The exploration of antimicrobial properties is another crucial application of these chemical compounds. By synthesizing new derivatives and assessing their activity against various microbial strains, researchers can identify promising candidates for antimicrobial drug development. This approach has led to the discovery of compounds with significant antimicrobial efficacy, thereby contributing to the fight against infectious diseases (Patel et al., 2011).

Photochemical Properties

Studies on the photo-reorganization and photochemical properties of benzothiazine-related compounds have unveiled their potential for developing new organic materials with specific optical characteristics. These investigations are pivotal for advancing photochemical sciences and exploring novel applications in photodynamic therapy and organic electronics (Dalal et al., 2017).

properties

IUPAC Name

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c1-3-30-19-7-5-18(6-8-19)26-15-22(23(27)25-12-10-16(2)11-13-25)31(28,29)21-9-4-17(24)14-20(21)26/h4-9,14-16H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEROXJYKITQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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